3-甲基-2-环戊烯-1-酮

描述

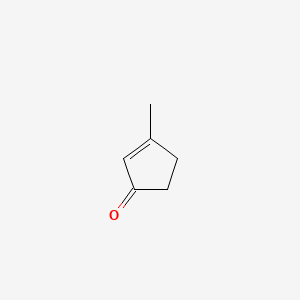

3-Methyl-2-cyclopenten-1-one is a compound that belongs to the class of cyclopentenones, which are characterized by a five-membered ring with a ketone functional group. This compound is of interest due to its relevance in fragrance materials and its potential use in various chemical syntheses.

Synthesis Analysis

The synthesis of derivatives of cyclopentenones, such as 3-methyl-2-cyclopenten-1-one, can be achieved through various methods. For instance, cyclopent[a]azulenes with electron-withdrawing groups at the 9-position can be synthesized from dihydro compounds through bromination and dehydrobromination processes . Additionally, an effective synthesis of 2,3-disubstituted 2-cyclopentenones can be performed by ring contraction of 1,2-disiloxycyclobutene followed by ring enlargement of trimethylsiloxyvinyl-cyclopropanes, as demonstrated in the synthesis of dihydrojasmone and cis-jasmone . Moreover, a five-step synthesis route for 2-(formylmethyl)-cyclopenten-3-one and its 1-methyl congener has been described, starting from 6-methylhept-5-ene-2-one .

Molecular Structure Analysis

The molecular structure of 3-methyl-2-cyclopenten-1-one has been studied using microwave spectroscopy, revealing a planar heavy-atom skeleton. The rotational constants have been determined, and the barrier to internal rotation of the methyl group has been quantified, indicating a threefold barrier of 1.71 kcal/mol .

Chemical Reactions Analysis

Chemical reactions involving 3-methyl-2-cyclopenten-1-one derivatives have been explored. For example, the Michael-type addition of benzenethiol to 2-cyclopenten-1-one and its methyl derivatives has been found to be reversible under certain conditions. The addition of benzenethiol to 2-methyl-2-cyclopenten-1-one is initially under kinetic control, leading to a highly stereoselective anti addition process, but eventually reaches equilibrium favoring the more stable trans adduct .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methyl-2-cyclopenten-1-one and its derivatives are important for their application in fragrances and other industries. The compound is part of the fragrance structural group ketones cyclopentanones and cyclopentenones, which typically have a cyclopentanone or cyclopentenone ring with alkane or alkene substituents. Toxicological and dermatological reviews have been conducted to assess the safety of these compounds when used as fragrance ingredients. These reviews include data on physical properties, acute toxicity, skin irritation, mucous membrane irritation, skin sensitization, phototoxicity, and photoallergy .

科学研究应用

分子结构分析

- 已经使用微波光谱技术研究了3-甲基-2-环戊烯-1-酮的分子结构。该光谱记录在18.0至26.5 GHz范围内,并且数据表明了一个平面重原子骨架。这项研究提供了有关该化合物构象和内部旋转屏障的见解(Li, 1984)。

合成和生产方法

- 已经对合成相关化合物1-甲基-1-环戊烯-3-酮的研究进行了研究,使用高压微反应系统。该研究确定了合成过程中的重要变量,优化了生产条件(Choe et al., 2008)。

香精应用

- 已经审查了3-甲基-2-环戊烯-1-酮作为香精成分的用途。它是香精结构群酮环戊酮和环戊烯酮的一部分,这些结构群以其特征性结构元素和芳香性质而闻名(Scognamiglio et al., 2012)。

化学反应和性质

- 该化合物已经参与了化学反应的研究,例如苯硫醇对2-环戊烯-1-酮的迈克尔型加成。这项研究有助于理解甲基基团对化学反应和所涉立体化学的影响(van Axel Castelli et al., 1999)。

抗病毒化合物的新途径

- 已经开发了一种使用2-甲基-2-环戊烯-1-酮作为起始物质的新途径,用于合成2′-支链-环戊核苷,这是潜在的抗病毒化合物(Meillon et al., 2005)。

从多糖形成

- 在松木卡夫制浆废液的氯仿提取物中已经鉴定出少量的2-羟基-2-环戊烯-1-酮及其衍生物,包括3-甲基变体。已经确认它们是从多糖形成的,表明这种化合物的潜在来源(Niemelä, 1988)。

量子力学研究

- 对2-羟基-3-甲基-2-环戊烯-1-酮的互变异构和分子光谱进行了量子力学研究,提供了有关该配体结构和行为的见解,该配体在化学上类似于用于形成生物活性金属配合物的羟基吡喃(Zborowski et al., 2012)。

作用机制

Target of Action

It is known that this compound is involved in various chemical reactions and transformations .

Mode of Action

3-Methyl-2-cyclopenten-1-one undergoes reduction in the presence of triethylammonium formate and a palladium catalyst to form a saturated ketone . It also undergoes B(C6F5)3 catalyzed hydrosilation to yield complex reaction mixtures of 1,2 addition products and oligomers .

Biochemical Pathways

It is known that this compound can be produced from 5-hydroxymethylfurfural by water splitting with zn . The use of high-temperature water conditions is key for the efficient conversion of 5-hydroxymethylfurfural to 3-Methyl-2-cyclopenten-1-one .

Result of Action

It is known that this compound is involved in various chemical reactions and transformations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methyl-2-cyclopenten-1-one. For instance, the use of high-temperature water conditions is key for the efficient conversion of 5-hydroxymethylfurfural to 3-Methyl-2-cyclopenten-1-one . Additionally, it is known that this compound forms explosive mixtures with air at elevated temperatures .

安全和危害

未来方向

While specific future directions for 3-Methyl-2-cyclopenten-1-one are not mentioned in the search results, it is a component of smoke flavoring , suggesting potential applications in food science and technology. It also has anti-inflammatory effects , indicating possible uses in medical and health-related research.

属性

IUPAC Name |

3-methylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-5-2-3-6(7)4-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCCBPDEADMNCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062629 | |

| Record name | 3-Methyl-2-cyclopenten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale straw-coloured liquid; warm-spicy, sweet-floral and diffusive yet quite tenaceous odour | |

| Record name | 1-Methyl-1-cyclopenten-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1037/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water; soluble in oil, Miscible at room temperature (in ethanol) | |

| Record name | 1-Methyl-1-cyclopenten-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1037/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.968-0.975 | |

| Record name | 1-Methyl-1-cyclopenten-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1037/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

2758-18-1 | |

| Record name | 3-Methyl-2-cyclopenten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2758-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-cyclopenten-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002758181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopenten-1-one, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-2-cyclopenten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylcyclopent-2-enone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-CYCLOPENTEN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V7RSW7273 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-2-cyclopenten-1-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3-Methyl-2-cyclopenten-1-one?

A1: 3-Methyl-2-cyclopenten-1-one has the molecular formula C6H8O and a molecular weight of 96.13 g/mol.

Q2: Is there any spectroscopic data available for 3-Methyl-2-cyclopenten-1-one?

A2: Yes, researchers have used various spectroscopic techniques to characterize 3-Methyl-2-cyclopenten-1-one. NMR spectroscopy, specifically 1H and 13C NMR, has been used to analyze the structure and confirm the product formation in various reactions. [, , , , ] Additionally, gas chromatography coupled with mass spectrometry (GC-MS) has been extensively used to identify and quantify 3-Methyl-2-cyclopenten-1-one in complex mixtures, such as cigarette smoke condensate [], sesame oil [], and wood pyrolysis liquids. [, , ] Infrared spectroscopy (IR) has also been used to confirm the structure of the compound. []

Q3: Is there information available on the stability of 3-Methyl-2-cyclopenten-1-one under different conditions?

A3: Research suggests that 3-Methyl-2-cyclopenten-1-one can be susceptible to self-aldol condensation, especially at elevated temperatures used in catalytic reactions like ketonization. [] Its stability may also be influenced by factors like pH, solvent, and the presence of other reactive species. Further studies are needed to comprehensively understand its stability profile under various conditions.

Q4: What is the significance of 3-Methyl-2-cyclopenten-1-one in Diels-Alder reactions?

A4: 3-Methyl-2-cyclopenten-1-one has been shown to be a valuable reactant in Diels-Alder reactions, particularly under high pressure conditions and in the presence of Lewis acid catalysts like EtAlCl2. This approach allows for the regioselective and diastereoselective synthesis of complex molecules, including the steroid skeleton. [, , ]

Q5: Can 3-Methyl-2-cyclopenten-1-one be synthesized from renewable resources?

A5: Yes, recent research has focused on sustainable routes to produce 3-Methyl-2-cyclopenten-1-one from bio-based platforms. One approach involves the conversion of 2,5-hexanedione (a platform chemical obtainable from cellulose) to 3-Methyl-2-cyclopenten-1-one via a three-step process involving aldol condensation, chemoselective hydrogenation, and dehydration. [] This sustainable route opens possibilities for producing high-energy density jet fuels and other valuable materials from renewable feedstocks.

Q6: Where is 3-Methyl-2-cyclopenten-1-one naturally found?

A6: 3-Methyl-2-cyclopenten-1-one is a naturally occurring compound found in various sources. It contributes to the distinct aroma profiles of heated oak used in barrel making [], sesame oil [], and bamboo vinegar. [] It is also a significant component in the essential oil of Qiancao roots, which exhibits antibacterial activity against foodborne pathogens. []

Q7: What is the role of 3-Methyl-2-cyclopenten-1-one in cigarette smoke?

A7: Research has identified 3-Methyl-2-cyclopenten-1-one as one of the compounds responsible for the roasted sweet aroma in mainstream cigarette smoke. [] Its quantification and odor activity assessment provide valuable insights into the sensory perception of cigarette smoke.

Q8: Can 3-Methyl-2-cyclopenten-1-one be used as a building block in organic synthesis?

A8: Yes, the unique reactivity of 3-Methyl-2-cyclopenten-1-one makes it a valuable building block in organic synthesis. For example, it serves as a starting material in the synthesis of allethrolone, an important intermediate in the production of the insecticide allethrin. [] Furthermore, it has been utilized in the total synthesis of complex natural products like (-)-terpestacin, a promising anti-cancer and anti-HIV agent. []

Q9: Does 3-Methyl-2-cyclopenten-1-one exhibit any biological activity?

A9: While limited research is available on the direct biological activity of 3-Methyl-2-cyclopenten-1-one, it's important to note that this compound is a constituent of essential oils and plant extracts that exhibit notable biological activities. For instance, the essential oil from Qiancao roots, in which 3-Methyl-2-cyclopenten-1-one is a significant component, displays potent antibacterial activity against Bacillus cereus. [] Further investigation is needed to fully understand the compound's individual contribution to the observed biological effects.

Q10: What are the potential applications of 3-Methyl-2-cyclopenten-1-one in the pharmaceutical industry?

A10: The use of 3-Methyl-2-cyclopenten-1-one as a building block in the synthesis of allethrolone [] highlights its potential in the pharmaceutical and agrochemical industries. The development of novel insecticides and other bioactive compounds based on 3-Methyl-2-cyclopenten-1-one derivatives warrants further exploration.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。